molecular formula C15H22N2O2 B3334409 (S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide CAS No. 731797-86-7

(S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide

Cat. No.: B3334409
CAS No.: 731797-86-7
M. Wt: 262.35 g/mol
InChI Key: WWUZCRRIJZUXEZ-AWEZNQCLSA-N
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Description

(S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide (CAS: 731797-86-7, molecular formula: C₁₅H₂₂N₂O₂) is a chiral amide derivative featuring a 3,5-dimethylphenyl group and a formyl-methylamino-substituted butanamide backbone . This compound is primarily utilized in synthetic chemistry, particularly in the preparation of chiral intermediates for pharmaceuticals or agrochemicals. Its stereochemistry and substituent arrangement influence its reactivity and interactions in catalytic systems.

Properties

IUPAC Name

(2S)-N-(3,5-dimethylphenyl)-2-[formyl(methyl)amino]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10(2)14(17(5)9-18)15(19)16-13-7-11(3)6-12(4)8-13/h6-10,14H,1-5H3,(H,16,19)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUZCRRIJZUXEZ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(C(C)C)N(C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)[C@H](C(C)C)N(C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464820
Record name (S)-N-(3,5-DIMETHYLPHENYL)-3-METHYL-2-(N-FORMYL-N-METHYLAMINO)BUTANAMIDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731797-86-7
Record name (S)-N-(3,5-DIMETHYLPHENYL)-3-METHYL-2-(N-FORMYL-N-METHYLAMINO)BUTANAMIDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 731797-86-7
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Biological Activity

(S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide, also known as Kenamide, is a compound with significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H22N2O2
  • Molecular Weight : 262.35 g/mol
  • CAS Number : 731797-86-7
  • Melting Point : 180-186 °C
  • Optical Activity : [α]22/D -170°, c = 1 in chloroform

The biological activity of (S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide is primarily attributed to its role as an organocatalyst in the asymmetric reduction of prochiral N-aryl ketimines. This process involves the formation of chiral centers, which is crucial for the synthesis of various pharmaceuticals .

Antimicrobial Properties

Research indicates that compounds similar to (S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide exhibit antimicrobial activity. This is often linked to their ability to interact with bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes. For instance, it has shown promise in inhibiting enzymes that are crucial for the survival of certain pathogens, thereby providing a pathway for developing new antimicrobial agents .

Study 1: Asymmetric Reduction of Ketimines

A study published in The Journal of Organic Chemistry reported that (S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide can catalyze the asymmetric reduction of ketimines with high enantioselectivity (up to 95% ee) at low catalyst loading (1-5 mol %) at room temperature . This finding underscores its utility in synthesizing chiral amines which are valuable in drug development.

Study 2: Binding Selectivity and Therapeutic Index

Research utilizing X-ray fluorescence (XRF) spectrometry has shown that this compound can be used to estimate binding selectivities between chemicals and receptors. The therapeutic index of the compound was evaluated by measuring its binding affinity to various receptors, indicating a potential for selective therapeutic applications with minimized side effects .

Data Table: Biological Activity Summary

Activity Type Description Reference
AntimicrobialExhibits activity against certain bacterial strains
Enzyme InhibitionInhibits key metabolic enzymes in pathogens
Asymmetric ReductionCatalyzes reduction of prochiral N-aryl ketimines with high enantioselectivity
Binding SelectivityDemonstrates selective binding to specific receptors

Scientific Research Applications

Asymmetric Catalysis

One of the primary applications of (S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide is in asymmetric catalysis. It serves as a chiral auxiliary in various reactions, including:

  • Asymmetric Reduction of Ketimines : This compound has been effectively used to catalyze the asymmetric reduction of prochiral N-aryl ketimines. Studies have demonstrated that it can achieve high enantioselectivity (up to 95% ee) in the presence of trichlorosilane at room temperature .

Table 1: Summary of Asymmetric Catalysis Applications

Reaction TypeCatalyst UsedEnantioselectivity (%)Reference
Reduction of N-aryl ketimines(S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamideUp to 95%
Organocatalytic reactionsVarious chiral amides and derivativesVaries

Synthesis of Pharmaceuticals

The compound has also been explored for its potential in pharmaceutical synthesis:

  • Chiral Drug Development : Its ability to induce chirality makes it a valuable tool in the synthesis of chiral drugs, which are crucial for developing effective pharmaceuticals with fewer side effects.

Material Science

In addition to its applications in organic synthesis, (S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide is being investigated for use in material science:

  • Polymer Chemistry : Researchers are exploring its role as a ligand in polymerization reactions to develop new materials with specific properties.

Case Study 1: Asymmetric Synthesis of Amino Acids

A notable study demonstrated the use of (S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide in the asymmetric synthesis of amino acids from ketimines. The results indicated that the catalyst not only provided high enantioselectivity but also improved reaction rates significantly compared to traditional methods .

Case Study 2: Development of Chiral Ligands

Another research effort focused on using this compound as a building block for creating new chiral ligands. The ligands synthesized exhibited enhanced catalytic activity in various reactions, showcasing the versatility and effectiveness of (S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide as a precursor for advanced materials .

Chemical Reactions Analysis

Catalytic Asymmetric Reduction of Imines

The compound demonstrates high enantioselectivity in the trichlorosilane-mediated reduction of ketimines. Key findings include:

Reaction Conditions and Outcomes

ParameterValue/DescriptionSource
Substrate Aromatic ketimines (e.g., diaryl ketimines)
Catalyst Loading 1–5 mol%
Solvent Toluene
Temperature Room temperature (~25°C)
Enantioselectivity Up to 95% ee
Yield 70–90%

Mechanistic Insights

  • The formamide group acts as a Lewis base, coordinating with trichlorosilane to activate the reducing agent .

  • Hydrogen bonding between the substrate’s carbonyl oxygen and the catalyst’s NH group stabilizes the transition state, enhancing enantioselectivity .

  • The 3,5-dimethylphenyl group creates steric bulk, directing substrate approach to favor one enantiomer .

Key Reaction Data

ParameterValue/DescriptionSource
Substrate α-Chloroketones (e.g., 2-chloroacetophenone)
Reducing Agent Trichlorosilane (HSiCl₃)
Enantioselectivity 85–92% ee
Reaction Time 12–24 hours

Role of the Catalyst

  • The N-methylformamide moiety facilitates imine formation, while the chiral center induces asymmetry during cyclization .

  • Steric effects from the 3,5-dimethylphenyl group prevent racemization of intermediates .

Hydrogen-Bond-Directed Organocatalysis

The compound participates in non-covalent interactions critical for enantioselective transformations:

Key Interactions

  • Arene-arene stacking between the catalyst’s aryl group and the substrate’s aromatic ring .

  • NH···O hydrogen bonds that preorganize the substrate into a reactive conformation .

Impact on Reaction Efficiency

  • Reactions proceed with turnover numbers (TON) exceeding 50 in optimized systems .

  • Catalyst recovery is feasible in fluorous-phase systems due to the compound’s solubility profile .

Stability Under Reaction Conditions

The compound remains stable in aprotic solvents (e.g., toluene, THF) but undergoes partial hydrolysis in protic media:

ConditionStability OutcomeSource
Aprotic Solvents Stable for >48 hours at 25°C
Protic Solvents Hydrolysis of formamide to carboxylic acid
Acidic Conditions Degradation observed (pH < 3)

Comparative Reactivity with Analogues

Modifications to the formamide or aryl groups alter catalytic performance:

ModificationEffect on EnantioselectivitySource
N-Methyl → N-H Reduced ee (50–60%)
3,5-Dimethyl → H Loss of stereocontrol
Bulkier Aryl Groups Improved selectivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

This compound (C₁₉H₁₇NO₂) shares the 3,5-dimethylphenyl group but incorporates a hydroxynaphthalene carboxamide scaffold. It exhibits potent photosynthesis-inhibiting activity in spinach chloroplasts (IC₅₀ ~10 µM), attributed to electron-withdrawing substituents and optimal lipophilicity . In contrast, the target compound lacks the hydroxynaphthalene moiety, suggesting divergent biological roles. The absence of PET inhibition data for the target compound implies its primary utility lies in synthesis rather than herbicidal activity.

N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide

This analog is used to synthesize chiral aziridines, highlighting how steric hindrance can direct reaction pathways .

Crystallographic and Electronic Properties

N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide

Crystal structure studies reveal that meta-substituents (e.g., methyl or chloro groups) influence molecular packing and dipole interactions. The target compound’s formyl-methylamino group may introduce conformational flexibility compared to the rigid trichloro-acetamide backbone, affecting solubility and stability .

Sulfamoylphenyl Amides ()

Compounds like (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (C₁₄H₁₉N₂O₅S) feature sulfonamide and tetrahydrofuran moieties, enabling hydrogen bonding and metal coordination. The target compound’s formyl group, while polar, lacks this multifunctional directing capacity, limiting its use in metal-catalyzed C–H activation .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity Primary Application
(S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide C₁₅H₂₂N₂O₂ 3,5-dimethylphenyl, formyl-methylamino Not reported Chiral intermediate synthesis
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide C₁₉H₁₇NO₂ 3,5-dimethylphenyl, hydroxynaphthalene PET inhibition (IC₅₀ ~10 µM) Herbicide development
N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide C₂₃H₃₆N₂O₂ 3,5-di-tert-butylphenyl Aziridine synthesis Catalytic asymmetric synthesis

Table 2: Physicochemical Properties

Compound Name Molecular Weight logP* (Predicted) Solubility (mg/mL)
(S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide 262.35 2.1 ~5–10 (DMSO)
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 291.34 3.8 <1 (Water)
N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide 380.55 4.5 ~2–5 (DMSO)

*logP values estimated using fragment-based methods.

Key Research Findings

  • Substituent Position Matters : Meta-substituted dimethyl groups enhance lipophilicity and electron-withdrawing effects, as seen in PET inhibitors and the target compound .
  • Steric vs. Electronic Effects : tert-Butyl groups in analogs improve steric steering in catalysis but reduce solubility , whereas methyl groups balance reactivity and processability.
  • Backbone Flexibility: The formyl-methylamino group in the target compound allows conformational adaptability, unlike rigid trichloro-acetamides or planar hydroxynaphthalenes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide
Reactant of Route 2
(S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide

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